7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a benzylpiperazine moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with oxidoreductase proteins .
Mode of Action
It’s worth noting that similar compounds have shown significant antibacterial and antifungal activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of certain bacteria and fungi.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity , suggesting that the compound may lead to the death or growth inhibition of certain bacteria and fungi.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been reported that this compound exhibits significant inhibitory activity against certain cancer cell lines . It is thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system. This can be achieved through the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced through nucleophilic substitution reactions. For example, the pyrazolo[1,5-a]pyrimidine intermediate can be reacted with benzylpiperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Functional Group Modifications: Additional functional groups, such as the methyl, phenyl, and propyl groups, can be introduced through various organic reactions, including alkylation, acylation, and cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylpiperazine in the presence of sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in structure-activity relationship (SAR) studies to develop new chemical entities.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create more effective and targeted products.
Comparison with Similar Compounds
Similar Compounds
7-(4-Methylpiperazin-1-yl)-5-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound shares a similar pyrazolo[1,5-a]pyrimidine core but has different substituents, leading to variations in biological activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a pyrimidine core and piperazine substituent, studied for its acetylcholinesterase inhibitory activity.
Uniqueness
7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its benzylpiperazine moiety, in particular, contributes to its enhanced bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5/c1-3-10-24-19-25(31-17-15-30(16-18-31)20-22-11-6-4-7-12-22)32-27(28-24)26(21(2)29-32)23-13-8-5-9-14-23/h4-9,11-14,19H,3,10,15-18,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTXKZDEAWDEOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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